Lactal Hexaacetate
Overview
Description
Hexa-O-acetyl-lactal is a carbohydrate derivative known for its unique structural properties and applications in various fields of research. It is a hexasaccharide derivative, where each hydroxyl group of the lactal molecule is acetylated, resulting in a compound with the molecular formula C24H32O15 . This compound is often used as an intermediate in the synthesis of more complex molecules and has significant applications in organic synthesis and biocatalysis .
Scientific Research Applications
Hexa-O-acetyl-lactal has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex carbohydrates and glycosides . In biology and medicine, it serves as a substrate for studying enzymatic activity and specificity, particularly in the context of glycosylation and deacetylation processes . Additionally, it is used in the pharmaceutical industry for the synthesis of bioactive compounds and as a model compound for studying carbohydrate-protein interactions .
Mechanism of Action
Target of Action
Hexa-O-acetyl-lactal primarily targets the enzyme lipase from Rhizomucor miehei (RML) . This enzyme plays a crucial role in the hydrolysis of ester bonds in triglycerides, which are the main constituents of fats and oils.
Mode of Action
Hexa-O-acetyl-lactal interacts with the lipase enzyme, undergoing a selective hydrolysis reaction . Specifically, the lipase enzyme selectively hydrolyzes Hexa-O-acetyl-lactal to penta-O-acetyl-3-hydroxylactal .
Biochemical Pathways
The primary biochemical pathway affected by Hexa-O-acetyl-lactal involves the hydrolysis of ester bonds in the compound itself . The downstream effects of this reaction include the production of penta-O-acetyl-3-hydroxylactal .
Pharmacokinetics
The compound’s solubility in certain solvents like chloroform and ethyl acetate may influence its bioavailability.
Result of Action
The result of Hexa-O-acetyl-lactal’s action is the production of penta-O-acetyl-3-hydroxylactal . This is achieved through the selective hydrolysis of Hexa-O-acetyl-lactal by the lipase enzyme .
Action Environment
The action of Hexa-O-acetyl-lactal is influenced by the environment in which the reaction takes place. For instance, the reaction is performed in low water content tert-butanol, which allows the control of by-product formation . This solvent is superior to the established buffer/acetonitrile system in terms of reagent/product solubility, biocatalyst stability, and environmental impact .
Biochemical Analysis
Biochemical Properties
Hexa-O-acetyl-lactal is involved in biochemical reactions, particularly in enzymatic hydrolysis . A purified lipase fraction from Rhizomucor miehei (RML) has been used to selectively hydrolyze Hexa-O-acetyl-lactal . The nature of these interactions involves the breaking down of Hexa-O-acetyl-lactal into simpler compounds .
Molecular Mechanism
The molecular mechanism of Hexa-O-acetyl-lactal primarily involves its enzymatic hydrolysis . In this process, the compound is broken down by enzymes, specifically a lipase fraction from Rhizomucor miehei (RML) .
Temporal Effects in Laboratory Settings
In laboratory settings, Hexa-O-acetyl-lactal has been shown to undergo enzymatic hydrolysis . Over time, this process results in the breakdown of the compound
Preparation Methods
Hexa-O-acetyl-lactal can be synthesized through several methods, including enzymatic and chemical routes. One common method involves the regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal using immobilized lipase from Rhizomucor miehei in a low water content tert-butanol medium . This method allows for high yield and purity of the product. Industrial production methods often involve the use of β-D-glucopyranose derivatives as starting materials, followed by acetylation reactions to achieve the desired hexa-O-acetyl-lactal structure .
Chemical Reactions Analysis
Hexa-O-acetyl-lactal undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most studied reaction is the regioselective hydrolysis catalyzed by lipases, which selectively hydrolyze specific acetyl groups . Common reagents used in these reactions include tert-butanol, acetonitrile, and various ionic liquids . The major products formed from these reactions are penta-O-acetyl-3-hydroxylactal and other partially hydrolyzed derivatives .
Comparison with Similar Compounds
Hexa-O-acetyl-lactal can be compared with other acetylated carbohydrate derivatives such as penta-O-acetyl-lactal and tetra-O-acetyl-lactal. These compounds share similar structural features but differ in the number of acetyl groups and their specific positions on the carbohydrate backbone . Hexa-O-acetyl-lactal is unique in its complete acetylation, which provides distinct reactivity and specificity in enzymatic reactions . Other similar compounds include peracetylated lactal derivatives, which are used in similar applications but may exhibit different reactivity and solubility properties .
Properties
IUPAC Name |
[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAESHZJBZWAW-AXHDHDPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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